molecular formula C11H14N2O7S B12407299 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid

2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid

Cat. No.: B12407299
M. Wt: 318.31 g/mol
InChI Key: MSGFOEBMIJOVCL-JPUAMRISSA-N
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Description

2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound features a unique structure that includes a pyrimidine ring, a thiocarbonyl group, and a sugar moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the thiocarbonyl group and the sugar moiety. Common reagents used in these reactions include nucleophiles, electrophiles, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, thiols, and thioethers, each with distinct chemical and physical properties.

Scientific Research Applications

2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in biochemical pathways and interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
  • (2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol

Uniqueness

2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H14N2O7S

Molecular Weight

318.31 g/mol

IUPAC Name

2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid

InChI

InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21)/t5-,7?,8+,10-/m1/s1

InChI Key

MSGFOEBMIJOVCL-JPUAMRISSA-N

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CC(=O)O

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O

Origin of Product

United States

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